molecular formula C21H17NO3S B3510761 N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide

N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide

Cat. No.: B3510761
M. Wt: 363.4 g/mol
InChI Key: SMRVBGUCWUURLY-UHFFFAOYSA-N
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Description

N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,4-c]chromene core, which is a fused ring system containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]chromene core, which can be synthesized through cyclization reactions involving thiophene derivatives and chromene precursors. The final step involves the amidation reaction where the 4-phenylbutanamide moiety is introduced under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide
  • N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-1,3-benzodioxole-5-carboxamide
  • N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-thiophenecarboxamide

Uniqueness

N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide is unique due to its specific structural features, such as the 4-phenylbutanamide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4-oxothieno[3,4-c]chromen-1-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c23-18(12-6-9-14-7-2-1-3-8-14)22-20-19-15-10-4-5-11-17(15)25-21(24)16(19)13-26-20/h1-5,7-8,10-11,13H,6,9,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRVBGUCWUURLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C3C4=CC=CC=C4OC(=O)C3=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide
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N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide
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N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide
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N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide
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N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide

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